Terbufos-oxon

描述

Terbufos-oxon is an organophosphorus compound known for its application as a systemic insecticide and nematocide. It is primarily used in agricultural settings to control pests and protect crops. The compound is recognized for its effectiveness in targeting a wide range of insects and nematodes, making it a valuable tool in pest management.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Terbufos-oxon involves the reaction of specific organophosphorus intermediates under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

Formation of the Organophosphorus Intermediate: This step involves the reaction of a suitable phosphorus-containing compound with other reagents to form the desired intermediate.

Introduction of Functional Groups: The intermediate is then reacted with various functional groups to achieve the final structure of this compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process involves:

Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used to carry out the synthesis.

Temperature and Pressure Control: Precise control of temperature and pressure is maintained to ensure optimal reaction conditions.

Purification and Quality Control: The final product undergoes rigorous purification and quality control checks to meet industry standards.

化学反应分析

Types of Reactions: Terbufos-oxon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent organophosphorus compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane or ethanol.

Major Products:

Sulfoxides and Sulfones: Oxidation of this compound leads to the formation of sulfoxides and sulfones.

Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Toxicological Profile

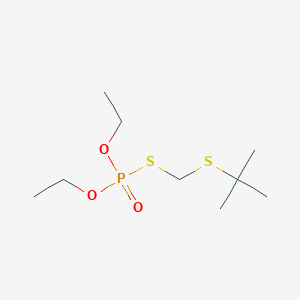

Terbufos-oxon (C9H21O3PS2) is a highly toxic compound primarily known for its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to cholinergic toxicity, which can manifest as a range of symptoms including respiratory distress and neurological impairment. The compound has a high acute toxicity profile, with LD50 values varying between 1.4 to 9.2 mg/kg when administered orally in rodents .

Agricultural Applications

- Insecticide and Nematicide :

- Soil Application :

- Pest Resistance Management :

Environmental Impact Studies

Research has indicated that this compound can persist in the environment, raising concerns about its ecological impact. Studies have shown that while the parent compound degrades relatively quickly, its metabolites, including this compound, can remain detectable in soil and water systems for extended periods .

Health Risk Assessments

Occupational exposure studies have linked terbufos use to increased cancer risks among pesticide applicators, particularly concerning prostate and lung cancers . The U.S. EPA has classified terbufos as "not likely" to be carcinogenic based on extensive animal studies; however, caution is advised due to the observed associations in epidemiological studies .

Case Studies

- Human Health Risk Assessment :

- Forensic Entomology :

作用机制

Terbufos-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function.

相似化合物的比较

Terbufos: Another organophosphorus insecticide with similar applications.

Chlorpyrifos: A widely used organophosphorus pesticide.

Diazinon: An organophosphorus compound used as an insecticide.

Comparison:

Terbufos-oxon vs. Terbufos: Both compounds inhibit acetylcholinesterase, but this compound may have different metabolic pathways and degradation products.

This compound vs. Chlorpyrifos: While both are effective insecticides, Chlorpyrifos has a broader spectrum of activity and different environmental persistence.

This compound vs. Diazinon: Diazinon is known for its rapid action, whereas this compound may have a longer residual effect.

This compound stands out due to its specific application in nematode control and its unique chemical structure, which may offer advantages in certain pest management scenarios.

生物活性

Terbufos-oxon is a significant metabolite of terbufos, an organophosphorus compound used primarily as a systemic insecticide and nematocide. Understanding its biological activity is crucial for assessing its toxicity, environmental impact, and potential health risks.

This compound is produced through the metabolic activation of terbufos. The metabolic pathway typically involves sulfoxidation and desulfuration, leading to the formation of various metabolites, including this compound. This transformation enhances the compound's toxicity, particularly through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

Table 1: Key Metabolites of Terbufos

| Metabolite | Chemical Structure | Toxicity (LD50) |

|---|---|---|

| Terbufos | C9H21O4PS2 | 1.4 - 9.2 mg/kg bw |

| This compound | C9H21O5PS2 | Highly toxic |

| Terbufos Sulfoxide | C9H21O4PS | 3.4 mg/kg bw |

| Terbufos Sulfone | C9H21O5PS2 | 14 mg/kg bw |

Acute Toxicity

This compound exhibits very high acute toxicity , with LD50 values indicating significant risk upon exposure. In studies involving various routes of administration (oral, dermal, inhalation), it has been shown to cause cholinergic toxicity, characterized by symptoms such as salivation, miosis, and respiratory distress.

- Oral Toxicity : The acute oral LD50 for terbufos ranges from 1.4 to 9.2 mg/kg in rodents and dogs.

- Dermal Toxicity : A single application of undiluted terbufos can be lethal at doses as low as 1 mg/kg in rabbits.

- Inhalation Toxicity : LC50 values range from 0.0012 to 0.0061 mg/l in rats.

Chronic Effects

Long-term exposure studies reveal that repeated doses of terbufos lead to significant inhibition of brain AChE activity, with NOAELs (No Observed Adverse Effect Levels) established at various levels depending on the study design:

- Dogs : NOAEL of 0.060 mg/kg bw per day based on AChE inhibition.

- Rats : NOAEL of 1 ppm (0.055 mg/kg bw per day) with no significant systemic effects observed over a year.

Genotoxicity and Carcinogenicity

Research indicates that this compound is unlikely to pose a genotoxic risk to humans based on a comprehensive evaluation of in vitro and in vivo tests. Furthermore, studies have concluded that terbufos does not exhibit carcinogenic properties in long-term studies conducted in mice and rats.

Environmental Impact

This compound is moderately mobile in soil and can degrade into less toxic metabolites under certain conditions. However, its presence in the environment raises concerns due to its potential impact on non-target organisms:

- Ecotoxicological Assessments : While terbufos is highly toxic to aquatic life, studies suggest that its oxons are orders of magnitude less toxic than the parent compound when evaluated against fish and invertebrates.

Case Studies and Research Findings

- Case Study on Cholinergic Symptoms : In a study involving exposure to this compound, subjects exhibited classic cholinergic symptoms shortly after exposure, emphasizing the need for careful handling and regulation.

- Environmental Fate Studies : Research conducted by the EPA highlighted that while terbufos degrades into several metabolites, the oxons formed are less concerning due to their comparatively lower toxicity profiles.

- Dietary Exposure Analysis : A recent epidemiological study assessed the relationship between dietary fatty acid intake and prostate cancer risk among individuals exposed to terbufos, indicating potential interactions that merit further investigation.

属性

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQPHYVGZGUIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037601 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-14-5 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbufos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。